![molecular formula C7H5BrN2O B1374643 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide CAS No. 640735-27-9](/img/structure/B1374643.png)
4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide
Overview
Description
“4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide” is a chemical compound with the molecular formula C7H5BrN2O . It is related to the “4-bromo-1H-pyrrolo[2,3-b]pyridine” and “4-Bromo-7-azaindole” compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, related compounds have been synthesized through various methods. For instance, substituted pyridines have been synthesized via the remodeling of (Aza)indole/Benzofuran skeletons .Scientific Research Applications
Synthesis and Functionalization
- 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide has been achieved through regioselective fluorination, demonstrating the compound's utility in chemical synthesis (Thibault et al., 2003).
- The compound has also been used in the functionalization of 1H-pyrrolo[2,3-b]pyridine, aiding in the development of new compounds with potential applications in agrochemicals and functional materials. This involves introducing various amino groups and achieving polyacetylene with 1H-pyrrolo[2,3-b]pyridyl groups (Minakata et al., 1992).
Crystal Structure and Spectroscopy
- The study of 2-Bromo-4-nitropyridine N-oxide, a related compound, has provided insights into the crystal structure and vibrational spectra of similar heterocyclic compounds. This includes understanding the orientation of bromine ions and oxygen atoms in relation to the pyridine ring, which is crucial for interpreting molecular interactions (Hanuza et al., 2002).
Reaction Mechanisms and Synthesis Strategies
- The compound has been utilized to study various reaction mechanisms and synthesis strategies for related heterocyclic frameworks. For instance, the preparation of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine through Fischer indole cyclization highlights its role in synthesizing complex heterocycles (Alekseyev et al., 2015).
- In the field of organic chemistry, it's been used to explore rearrangements of pyrrolopyridinium salts into derivatives of pyrrolopyridin-2-one, thereby contributing to the understanding of isoxazole chemistry (Jones & Phipps, 1974).
Mechanism of Action
- The primary targets of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide are not yet fully elucidated. However, it belongs to the pyrrolopyrazine scaffold, which contains both pyrrole and pyrazine rings. Compounds with this scaffold have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
- The affected pathways are not well-defined, but studies suggest that pyrrolopyrazine derivatives can impact bacterial, fungal, and viral activities .
Target of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
4-bromo-7-hydroxypyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-2-4-10(11)7-5(6)1-3-9-7/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCNAKVODHYUMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C1=C(C=CN2O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.